3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline dihydrochloride
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Overview
Description
3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline dihydrochloride is a chemical compound with the molecular formula C8H8Cl3N3S. It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline dihydrochloride typically involves the reaction of 5-chloro-1,2,3-thiadiazole-4-amine with aniline in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the thiadiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiadiazole derivatives, which can have different chemical and biological properties.
Scientific Research Applications
3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline: This compound has a similar thiadiazole ring structure but differs in the substitution pattern.
3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole: Another thiadiazole derivative with different substituents, used in various chemical applications.
Uniqueness
3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H8Cl3N3S |
---|---|
Molecular Weight |
284.6 g/mol |
IUPAC Name |
3-(5-chlorothiadiazol-4-yl)aniline;dihydrochloride |
InChI |
InChI=1S/C8H6ClN3S.2ClH/c9-8-7(11-12-13-8)5-2-1-3-6(10)4-5;;/h1-4H,10H2;2*1H |
InChI Key |
LHYVXFRMFAIRFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=C(SN=N2)Cl.Cl.Cl |
Origin of Product |
United States |
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